N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide
CAS No.: 1040644-46-9
Cat. No.: VC11920833
Molecular Formula: C21H23FN2O3
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040644-46-9 |
|---|---|
| Molecular Formula | C21H23FN2O3 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenoxy)acetamide |
| Standard InChI | InChI=1S/C21H23FN2O3/c1-21(2,3)20(26)24-11-10-14-4-7-16(12-18(14)24)23-19(25)13-27-17-8-5-15(22)6-9-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) |
| Standard InChI Key | JRPSBJSUCVUYJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
| Canonical SMILES | CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Introduction
The compound N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide represents a synthetic chemical entity with potential applications in pharmacological and biochemical research. This article provides a comprehensive overview of its chemical structure, properties, synthesis pathways, and biological implications based on available data.
Synthesis Pathways
The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide involves multi-step organic reactions:
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Formation of the Indole Core:
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Starting from aniline derivatives, cyclization reactions are employed to generate the indole backbone.
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Introduction of the Dimethylpropanoyl Group:
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Acylation using 2,2-dimethylpropanoic acid or its derivatives under acidic or basic conditions.
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Attachment of the Fluorophenoxyacetamide Moiety:
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A nucleophilic substitution reaction between 4-fluorophenol and chloroacetyl chloride forms the fluorophenoxyacetyl intermediate.
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Coupling with the indole derivative completes the synthesis.
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Analytical Data
| Analytical Technique | Details |
|---|---|
| NMR Spectroscopy | Proton (^1H) and carbon (^13C) NMR confirm structural integrity. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 329 confirms molecular weight. |
| IR Spectroscopy | Characteristic amide (C=O stretch ~1650 cm^-1^) and aromatic signals observed. |
Limitations and Future Directions
While preliminary data suggest promising applications, further studies are required:
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In vitro and in vivo biological assays to establish efficacy and toxicity profiles.
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Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME).
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Structural modifications to improve solubility and target specificity.
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